5-ethoxy-7-hydroxy-2-phenyl-4H-chromen-4-one
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Overview
Description
5-ethoxy-7-hydroxy-2-phenyl-4H-chromen-4-one is a synthetic organic compound belonging to the chromen-4-one family This compound is characterized by its chromen-4-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxy-7-hydroxy-2-phenyl-4H-chromen-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-hydroxyacetophenone with ethyl 3-oxo-3-phenylpropanoate in the presence of a base, such as sodium ethoxide, followed by cyclization to form the chromen-4-one core. The reaction is usually carried out in an organic solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-ethoxy-7-hydroxy-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group at position 7 can be oxidized to form a corresponding ketone.
Reduction: The chromen-4-one core can be reduced to form chroman derivatives.
Substitution: The ethoxy group at position 5 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 7-keto derivatives.
Reduction: Formation of chroman derivatives.
Substitution: Formation of various substituted chromen-4-one derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Mechanism of Action
The mechanism of action of 5-ethoxy-7-hydroxy-2-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its potential neuroprotective effects are linked to its interaction with acetylcholinesterase and the inhibition of advanced glycation end products (AGEs) formation .
Comparison with Similar Compounds
Similar Compounds
5,7-dihydroxy-4-phenylcoumarin: Similar structure with hydroxy groups at positions 5 and 7 and a phenyl group at position 4.
2-phenyl-4H-chromen-4-one derivatives: Various derivatives with different substituents at positions 5, 7, and 2.
Uniqueness
5-ethoxy-7-hydroxy-2-phenyl-4H-chromen-4-one is unique due to the presence of the ethoxy group at position 5, which imparts distinct chemical and physical properties compared to other similar compounds.
Properties
IUPAC Name |
5-ethoxy-7-hydroxy-2-phenylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-2-20-15-8-12(18)9-16-17(15)13(19)10-14(21-16)11-6-4-3-5-7-11/h3-10,18H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFJWXLZCYVKLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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